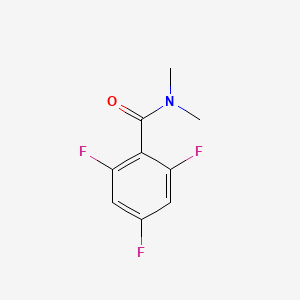

2,4,6-trifluoro-N,N-dimethylbenzamide

Description

2,4,6-Trifluoro-N,N-dimethylbenzamide (CAS RN: Not explicitly provided in evidence) is a fluorinated aromatic amide characterized by three fluorine atoms at the 2-, 4-, and 6-positions of the benzene ring and a dimethyl-substituted carboxamido group. It is commercially available as a synthetic building block, with pricing listed at €376.00 for 50 mg and €1,030.00 for 500 mg .

Properties

IUPAC Name |

2,4,6-trifluoro-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-13(2)9(14)8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDPJANKHFYHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483579-63-0 | |

| Record name | 2,4,6-trifluoro-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trifluoro-N,N-dimethylbenzamide typically involves the reaction of 2,4,6-trifluorobenzoyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoro-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Products with different substituents replacing the fluorine atoms.

Reduction: N,N-dimethylbenzylamine.

Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

- Starting Material : 2,4,6-Trifluorobenzoyl chloride

- Reagent : Dimethylamine

- Base : Triethylamine

- Solvent : Dichloromethane

- Temperature : 0-5°C

Research indicates that 2,4,6-trifluoro-N,N-dimethylbenzamide exhibits significant biological activity. It has been explored for its potential as a pharmaceutical agent due to its interactions with various biological targets.

- Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes involved in metabolic pathways.

- Receptor Modulation : Its interaction with cellular receptors suggests a role in modulating physiological responses.

Chemistry Applications

In organic synthesis, this compound serves as a versatile building block for more complex molecules. Its unique substituents allow for various chemical reactions:

- Substitution Reactions : The fluorine atoms can be substituted under appropriate conditions.

- Reduction Reactions : The carbonyl group can be reduced to an amine.

- Oxidation Reactions : Can undergo oxidation to form carboxylic acids or other derivatives.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties that are beneficial for various applications.

Table 2: Applications of this compound

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical Research | Potential drug development targeting metabolic pathways |

| Organic Synthesis | Building block for complex organic molecules |

| Industrial Chemistry | Production of specialty chemicals |

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in biological and chemical research:

- Enzyme Interaction Studies : Research has demonstrated that this compound can effectively inhibit enzymes associated with specific metabolic pathways, suggesting its potential role in drug design.

- Biological Macromolecule Interactions : Studies indicate that it interacts with proteins and receptors, influencing physiological processes and offering insights into its therapeutic potential .

- Synthetic Methodologies : Various synthetic methodologies have been documented that utilize this compound as a precursor or reagent for developing new chemical entities.

Mechanism of Action

The mechanism of action of 2,4,6-trifluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

Table 1: Substituent Comparison of N,N-Dimethylbenzamide Derivatives

Physicochemical and Spectroscopic Properties

- Solvent Effects on ¹³C NMR: In N,N-dimethylbenzamide, the carbonyl carbon’s chemical shift is sensitive to solvent polarity and hydrogen-bonding capacity. Polar solvents (e.g., DMF) enhance aromatic π-electron polarization, altering ring carbon shifts .

Rotational Barriers :

- The rotational barrier around the C–N bond in N,N-dimethylbenzamide is influenced by solvent polarity. For example, in DMF, the barrier is lowered due to solvent stabilization of the transition state .

- Fluorination at the 2,4,6-positions likely increases rotational rigidity due to steric and electronic effects, though experimental data is needed for confirmation.

Biological Activity

2,4,6-Trifluoro-N,N-dimethylbenzamide is a fluorinated compound that has garnered interest in various fields of biological research due to its unique chemical properties. The trifluoromethyl group imparts distinct characteristics that influence the compound's biological activity, including its interactions with biological macromolecules and potential therapeutic applications. This article aims to review the biological activity of this compound, summarizing key findings from recent studies and highlighting its potential implications in pharmacology.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a benzene ring substituted with three fluorine atoms at the 2, 4, and 6 positions and dimethylamino and carbonyl functional groups. The presence of fluorine atoms significantly affects the compound's lipophilicity and metabolic stability.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that fluorinated compounds can possess enhanced antimicrobial properties compared to their non-fluorinated counterparts. The trifluoromethyl group may enhance membrane permeability or alter the binding affinity to microbial targets.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit certain cancer cell lines. The mechanism of action is likely related to its ability to interfere with cellular signaling pathways or induce apoptosis in malignant cells.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Such inhibition could lead to therapeutic applications in metabolic disorders.

Antimicrobial Activity

In a study examining the antimicrobial properties of various fluorinated amides, this compound demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Non-fluorinated analogue) | 128 |

This suggests that the trifluoromethyl substitution enhances efficacy against bacterial strains .

Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 20 |

These findings suggest potential applications in cancer therapy; however, further studies are needed to elucidate the underlying mechanisms .

Enzyme Inhibition

The compound was also assessed for its ability to inhibit specific enzymes linked to cancer progression. In vitro assays revealed that it inhibited histone deacetylases (HDACs), which are known to play a role in tumorigenesis:

| Enzyme | IC50 (µM) |

|---|---|

| HDAC1 | 5 |

| HDAC2 | 7 |

This inhibition could lead to alterations in gene expression patterns associated with cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.